molecular formula C13H14N2O B11886551 N~2~-Methyl-N-naphthalen-2-ylglycinamide CAS No. 65593-07-9

N~2~-Methyl-N-naphthalen-2-ylglycinamide

Katalognummer: B11886551
CAS-Nummer: 65593-07-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: KGJQUSGEMZWWKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-Methyl-N-naphthalen-2-ylglycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a glycinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methyl-N-naphthalen-2-ylglycinamide typically involves the reaction of naphthalene-2-carboxylic acid with methylamine and glycine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of N2-Methyl-N-naphthalen-2-ylglycinamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-Methyl-N-naphthalen-2-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene compounds.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~-Methyl-N-naphthalen-2-ylglycinamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N2-Methyl-N-naphthalen-2-ylglycinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the glycinamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene-2-carboxamide: Similar structure but lacks the methyl group.

    Naphthalene-2-sulfonamide: Contains a sulfonamide group instead of a glycinamide moiety.

    Naphthalene-2-ylmethylamine: Similar naphthalene ring but different functional groups.

Uniqueness

N~2~-Methyl-N-naphthalen-2-ylglycinamide is unique due to the combination of its naphthalene ring and glycinamide moiety This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above

Eigenschaften

CAS-Nummer

65593-07-9

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

2-(methylamino)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C13H14N2O/c1-14-9-13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3,(H,15,16)

InChI-Schlüssel

KGJQUSGEMZWWKP-UHFFFAOYSA-N

Kanonische SMILES

CNCC(=O)NC1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.